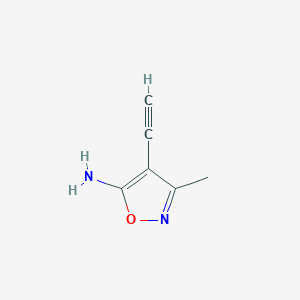
4-Ethynyl-3-methyl-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-3-methyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethynyl group at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitro-1,2-oxazole with ethynyl magnesium bromide, followed by reduction of the nitro group to an amine. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-3-methyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-3-methyl-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The amine group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-nitro-1,2-oxazole: A precursor in the synthesis of 4-Ethynyl-3-methyl-1,2-oxazol-5-amine.
4-Ethynyl-1,2-oxazole: Lacks the methyl and amine groups, making it less versatile in certain reactions.
3-Methyl-1,2-oxazol-5-amine:
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group enhances its potential for covalent bonding, while the amine group allows for hydrogen bonding and nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C6H6N2O |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
4-ethynyl-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H6N2O/c1-3-5-4(2)8-9-6(5)7/h1H,7H2,2H3 |
InChI-Schlüssel |
ABEQMNRSTCCIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1C#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


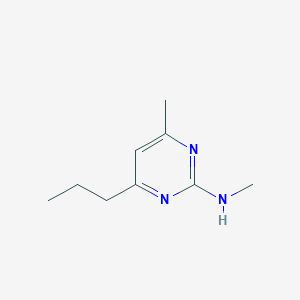
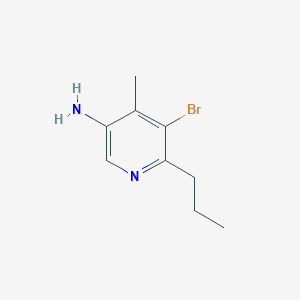
amine](/img/structure/B15271360.png)
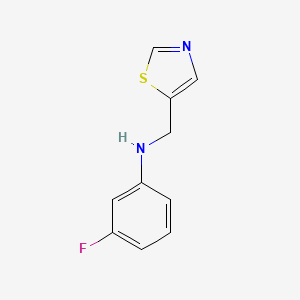
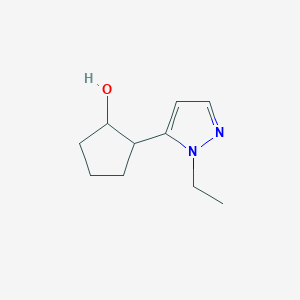
![2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15271374.png)
![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
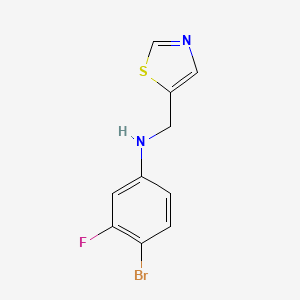
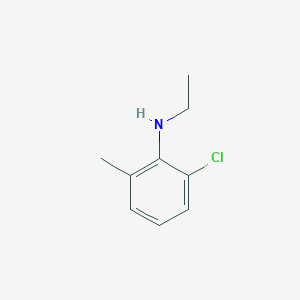
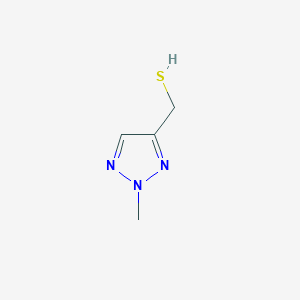
amine](/img/structure/B15271402.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine](/img/structure/B15271404.png)
![tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate](/img/structure/B15271405.png)
![2-{[(4-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B15271412.png)
